molecular formula C9H11BrClN3 B1600225 1-(5-Bromo-6-chloropyridin-3-yl)piperazine CAS No. 412347-55-8

1-(5-Bromo-6-chloropyridin-3-yl)piperazine

Cat. No. B1600225
M. Wt: 276.56 g/mol
InChI Key: SKKUGGANPAFLLZ-UHFFFAOYSA-N
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Description

“1-(5-Bromo-6-chloropyridin-3-yl)piperazine” is a chemical compound with the molecular formula C9H11BrClN3 . It has an average mass of 276.561 Da and a monoisotopic mass of 274.982483 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(5-Bromo-6-chloropyridin-3-yl)piperazine”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-6-chloropyridin-3-yl)piperazine” consists of a six-membered ring containing two nitrogen atoms . The bromine and chlorine atoms are attached to the pyridinyl part of the molecule .


Chemical Reactions Analysis

Piperazine derivatives, including “1-(5-Bromo-6-chloropyridin-3-yl)piperazine”, have been synthesized through various chemical reactions . These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been synthesized and utilized in the creation of complex chemical structures. For instance, a specific compound was synthesized using 1-(5-Bromo-6-chloropyridin-3-yl)piperazine and its crystal structure was analyzed, revealing details about its molecular interactions and potential for fungicidal and antiviral activities (Li et al., 2015).

Antimicrobial Activity

Anti-Diabetic Potential

  • Certain derivatives of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine were synthesized and evaluated for their potential as anti-diabetic medications. The compounds showed promising results in inhibiting Dipeptidyl peptidase-4, a key enzyme involved in glucose metabolism, along with exhibiting antioxidant and insulinotropic activities (B. Bindu, S. Vijayalakshmi, & A. Manikandan, 2019).

Anticancer Research

  • 1-(5-Bromo-6-chloropyridin-3-yl)piperazine has been used to synthesize novel Mannich bases with the aim to enhance their biological activity and determine their anticancer activities against prostate cancer cell lines, showing that some compounds exhibited moderate cytotoxic activity (S. Demirci & N. Demirbas, 2019).

Cognitive Function Research

  • Research has also explored the synthesis of derivatives of this compound and their effects on learning and memory facilitation in mice. This indicates its potential utility in researching neurocognitive functions (Li Ming-zhu, 2012).

Safety And Hazards

While specific safety and hazard information for “1-(5-Bromo-6-chloropyridin-3-yl)piperazine” is not available, general safety measures for handling piperazine compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1-(5-bromo-6-chloropyridin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN3/c10-8-5-7(6-13-9(8)11)14-3-1-12-2-4-14/h5-6,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKUGGANPAFLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(N=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433171
Record name 1-(5-Bromo-6-chloropyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-6-chloropyridin-3-yl)piperazine

CAS RN

412347-55-8
Record name 1-(5-Bromo-6-chloropyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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